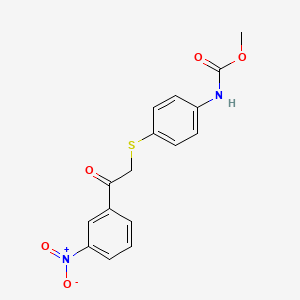![molecular formula C23H19N3O2 B2820631 N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034391-74-5](/img/structure/B2820631.png)
N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
The synthesis of halo-aryl and heterocyclic labeled derivatives of 2,3-dihydro-1H-inden-1-one has revealed promising antibacterial and antifungal properties . Researchers synthesized 15 derivatives using grinding, stirring, and ultrasound irradiation methods. Notably, the ultrasound technique proved efficient in terms of both time and synthetic performance. These compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and fungal agents (Aspergillus niger and Candida albicans). Most of the derivatives exhibited potent antibacterial activity, while some demonstrated antifungal properties.
Pharmacological Properties
2,3-Dihydro-1H-inden-1-one, the core structure of our compound, has a rich pharmacological profile. Examples include anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease activities . The presence of a halogen atom can significantly alter a drug’s properties, and fluorinated compounds, in particular, exhibit diverse medicinal effects. These properties make our compound an interesting candidate for further exploration.
Dual PDE4/AChE Inhibition for Alzheimer’s Disease
Researchers have designed and synthesized novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) for Alzheimer’s disease treatment . Among these compounds, one derivative (12C) displayed satisfactory inhibitory activities. This finding suggests potential therapeutic applications in managing cognitive decline associated with Alzheimer’s disease.
Anticancer Potential
While not directly studied for our compound, the 2,3-dihydro-1H-inden-1-one scaffold has shown anticancer activity in other derivatives . Further investigations could explore its potential as an antitumor agent.
Anti-Inflammatory Effects
The compound’s structural features align with known anti-inflammatory properties of 2,3-dihydro-1H-inden-1-one derivatives . Investigating its effects on inflammatory pathways could yield valuable insights.
Mécanisme D'action
Target of Action
The compound N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide primarily targets Phosphodiesterase 4 (PDE4) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in neurophysiological processes. PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound acts as a dual inhibitor of PDE4 and AChE . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule in cells. This can enhance the signal transduction pathways regulated by cAMP. On the other hand, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance cholinergic transmission .
Biochemical Pathways
The inhibition of PDE4 and AChE affects multiple biochemical pathways. The increased cAMP levels can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function. The increased acetylcholine levels can enhance the activation of muscarinic and nicotinic acetylcholine receptors, which are involved in various physiological processes, including memory and learning .
Pharmacokinetics
The compound’s efficacy in the hippocampus of alzheimer’s disease model mice suggests that it can cross the blood-brain barrier .
Result of Action
The dual inhibition of PDE4 and AChE by this compound leads to improved cognitive and memory function . Moreover, it has been found to have a neuroprotective effect comparable to donepezil, a commonly used drug for the treatment of Alzheimer’s disease . Interestingly, it also displayed more potent anti-neuroinflammatory effects than donepezil .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-19-11-9-14-5-1-2-6-16(14)19)15-10-12-20-21(13-15)26-23(28)17-7-3-4-8-18(17)24-20/h1-8,10,12-13,19,24H,9,11H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFRWELXZAJEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

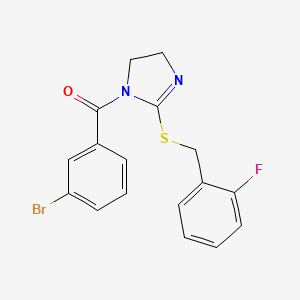

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)
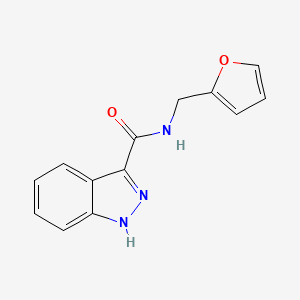
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)

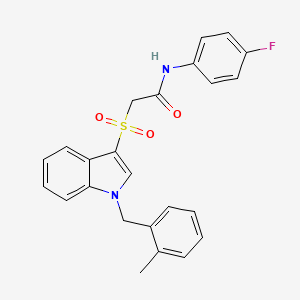
![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)
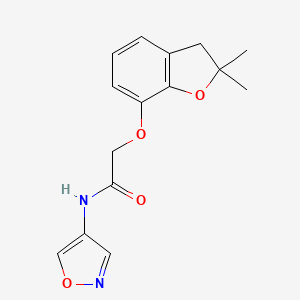

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)
